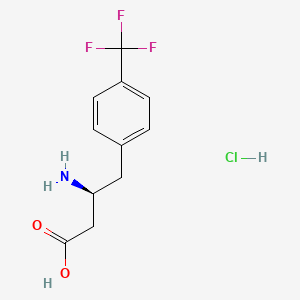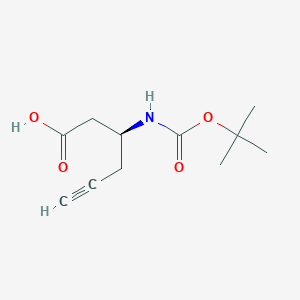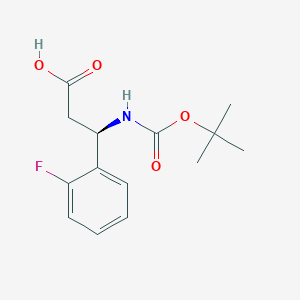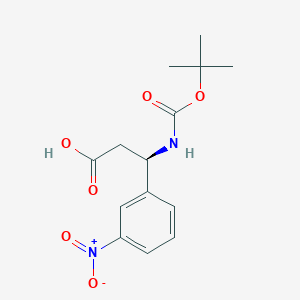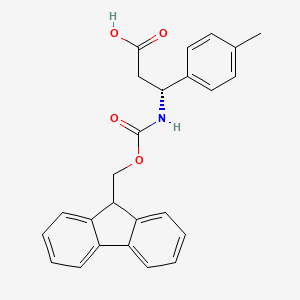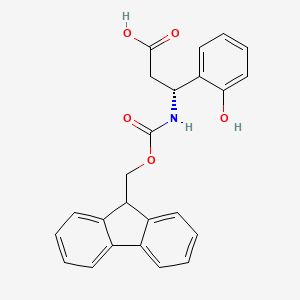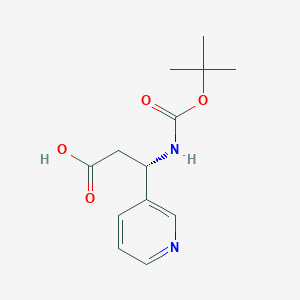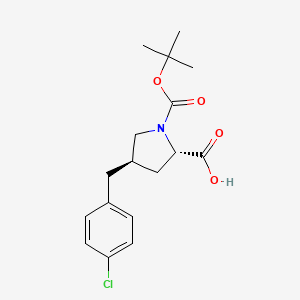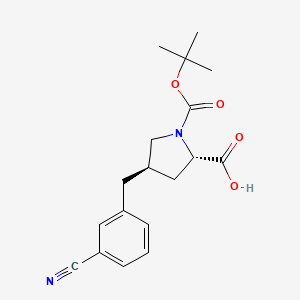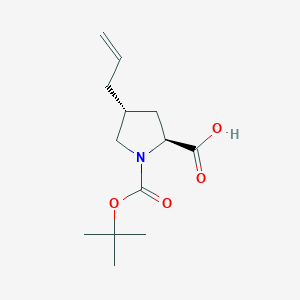![molecular formula C12H9N3S B1332934 4-([1,3]噻唑并[5,4-b]吡啶-2-基)苯胺 CAS No. 121717-35-9](/img/structure/B1332934.png)
4-([1,3]噻唑并[5,4-b]吡啶-2-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is an organic compound that is used in synthetic organic chemistry. It is composed of a thiazole ring and an aniline group, and is commonly referred to as 4TPA. 4TPA is a versatile building block for the synthesis of small molecules and polymers, and has been used in a variety of applications, including pharmaceuticals, materials science, and biochemistry.
科学研究应用
NLO Applications
研究了含酚共形剂的二元固体,包括与4-([1,3]噻唑并[5,4-b]吡啶-2-基)苯胺相关的化合物,用于它们的非线性光学(NLO)应用。通过X射线衍射对这些固体进行了熔点、吸收光谱和结构的表征。研究发现这些材料在高温下稳定且在光谱范围内透明,使其适用于NLO应用 (Draguta et al., 2015)。
合成新化合物
一项研究描述了微波辅助合成新化合物,包括N-(4-苯基噻唑-2-基)-取代苯并[d]噻唑,噻唑并[4,5-b]吡啶和噻唑并[5,4-b]吡啶衍生物。这些受到海洋拟海绵素和拟海绵素的启发,表明有潜力开发具有独特性能的新化学实体 (Deau et al., 2014)。
抗利什曼原虫活性
对结构与4-([1,3]噻唑并[5,4-b]吡啶-2-基)苯胺相关的吡唑吡啶衍生物进行了研究,探讨它们作为抗利什曼原虫药物的潜力。研究报告了有希望的结果,特别是对某些取代化合物,表明它们在治疗利什曼病中的潜力 (Mello et al., 2004)。
抗癌和抗糖尿病应用
一项研究开发了新的螺环噻唑烷类似物,包括4-(4-氨基苯基)-1-硫-4-氮杂螺[4.5]癸烷-3-酮的衍生物。其中一些化合物对乳腺和肝癌细胞系显示出显著的抗癌活性,以及抗糖尿病性能,表明它们在医学应用中的潜力 (Flefel et al., 2019)。
抗菌剂
噻唑吡啶共轭苯甲酰胺的一锅式绿色合成展示了它们作为抗菌剂的潜力。这些化合物表现出中等的细菌生长抑制作用,表明它们在对抗细菌感染中的有用性 (Karuna et al., 2021)。
作用机制
Target of Action
The primary target of the compound “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, survival, proliferation, and differentiation .
Mode of Action
The compound “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” interacts with its target, PI3K, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s direct involvement in binding to the kinase via key hydrogen bond interactions .
Biochemical Pathways
The inhibition of PI3K by “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” affects the PI3K signaling pathway . This pathway is essential for various cellular processes, including cell growth and survival
Result of Action
The result of the action of “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” is the inhibition of PI3K, leading to potential changes in cell growth and survival . The compound has shown potent PI3K inhibitory activity, with a representative compound reaching an IC50 of 3.6 nm .
生化分析
Biochemical Properties
4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, survival, proliferation, and differentiation . The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline has been shown to interact with other biomolecules such as adenosine receptors and neuropeptides, further highlighting its diverse biochemical properties .
Cellular Effects
The effects of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K by 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline leads to reduced cell proliferation and increased apoptosis in cancer cells . Moreover, the compound has been observed to affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding inhibits the catalytic activity of PI3K, preventing the phosphorylation of downstream targets and disrupting key signaling pathways. Additionally, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline has been shown to modulate the activity of other enzymes and receptors, further contributing to its diverse molecular mechanisms .
Temporal Effects in Laboratory Settings
The temporal effects of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline can lead to sustained inhibition of PI3K activity and persistent changes in cellular function . The compound’s effects may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
In animal models, the effects of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline vary with different dosages. Low to moderate doses of the compound have been shown to effectively inhibit PI3K activity and reduce tumor growth in cancer models . Higher doses may lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered energy production and metabolic homeostasis . Additionally, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline affects the levels of various metabolites, such as glucose and lactate, further highlighting its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments . Additionally, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline binds to plasma proteins, influencing its distribution and bioavailability in tissues .
Subcellular Localization
The subcellular localization of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PI3K and other target enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may also influence the compound’s localization and stability . Furthermore, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline has been observed to accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts additional effects on cellular function .
属性
IUPAC Name |
4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSNYGRJULLELG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366702 |
Source


|
| Record name | 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121717-35-9 |
Source


|
| Record name | 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

